N-(4-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)propanamide
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Overview
Description
N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE is a complex organic compound that features a pyridine ring, a formamido group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE typically involves the reaction of pyridine derivatives with formamido and propanamide groups under controlled conditions. One common method involves the use of a pyridine-3-carboxaldehyde derivative, which is reacted with an amine to form the formamido group. This intermediate is then further reacted with a propanamide derivative to yield the final compound. The reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine ring structure but differs in the functional groups attached.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure with a methyl group substitution.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of the formamido group.
Uniqueness
N-{4-[(1E)-1-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O2 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(E)-1-[4-(propanoylamino)phenyl]ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-16(22)19-15-8-6-13(7-9-15)12(2)20-21-17(23)14-5-4-10-18-11-14/h4-11H,3H2,1-2H3,(H,19,22)(H,21,23)/b20-12+ |
InChI Key |
OLDBMLHJBZMBQY-UDWIEESQSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/C |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)C |
Origin of Product |
United States |
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